molecular formula C6H10ClNO B099226 1-Chlorohexahydro-2H-azepin-2-one CAS No. 19434-64-1

1-Chlorohexahydro-2H-azepin-2-one

Cat. No.: B099226
CAS No.: 19434-64-1
M. Wt: 147.6 g/mol
InChI Key: FCWAYYDINOPRFJ-UHFFFAOYSA-N
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Description

Contextualization within the Field of Chlorinated Azepinone Chemistry

The study of chlorinated azepinones is a specialized area within the broader field of heterocyclic chemistry. Azepinones, which are seven-membered cyclic amides (lactams), are important structural motifs found in a variety of biologically active compounds and are precursors to polymers like Nylon-6. acs.orgorganic-chemistry.org The introduction of a chlorine atom onto the azepinone ring system can dramatically alter its chemical behavior, opening up new avenues for synthetic transformations.

Chlorination can occur at different positions on the azepinone ring, leading to a variety of isomers with distinct properties and reactivities. The focus of this article, 1-Chlorohexahydro-2H-azepin-2-one, is an N-chlorolactam, where the chlorine is attached to the nitrogen atom. This N-Cl bond is relatively weak and polarized, making the compound a source of electrophilic chlorine and a precursor to nitrogen-centered radicals. This reactivity is a cornerstone of its utility in organic synthesis. nih.gov

Research in the broader area of chlorinated lactams has revealed a range of interesting transformations. For instance, the photochemical rearrangement of N-chlorolactams can lead to ring-contraction, providing a novel route to other N-heterocycles. nih.gov This type of reactivity highlights the potential of chlorinated azepinones as building blocks for diverse molecular scaffolds.

Significance of the this compound Scaffold in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis lies in its ability to serve as a versatile precursor to other functionalized molecules. Its inherent reactivity allows for a range of chemical manipulations that are not readily achievable with its parent compound, ε-caprolactam.

One of the most well-documented transformations of this compound is its thermal rearrangement to α-chloro-ε-caprolactam. This reaction involves the migration of the chlorine atom from the nitrogen to the adjacent carbon atom. This transformation is significant because α-halo lactams are valuable intermediates in their own right, serving as precursors for the synthesis of α-amino acids and other substituted lactams. For example, the ammonolysis of α-chloro-ε-caprolactam can be a step in the synthesis of lysine. acs.org

Furthermore, the N-Cl bond in this compound can be homolytically cleaved, typically under photochemical or radical-initiating conditions, to generate a nitrogen-centered radical. These highly reactive species can participate in a variety of intramolecular and intermolecular reactions. For instance, the intramolecular cyclization of nitrogen-centered radicals derived from unsaturated N-chlorolactams is a powerful method for the construction of new heterocyclic ring systems. rsc.org

The electrophilic nature of the chlorine atom in this compound also allows it to act as a chlorinating agent for other substrates. In this capacity, it can be used to introduce chlorine atoms into various organic molecules, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Key Reactions of this compound

Reaction Type Product Significance
Thermal Rearrangement α-Chloro-ε-caprolactam Precursor to α-amino acids and other substituted lactams. acs.org
Photochemical Rearrangement Ring-contracted N-heterocycles Provides access to different classes of nitrogen-containing rings. nih.gov
Radical Reactions Functionalized lactams and other heterocycles Enables the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Electrophilic Chlorination Chlorinated organic molecules Acts as a reagent for the introduction of chlorine atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroazepan-2-one
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InChI

InChI=1S/C6H10ClNO/c7-8-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCWAYYDINOPRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30173059
Record name 1-Chlorohexahydro-2H-azepin-2-one
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Molecular Weight

147.60 g/mol
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CAS No.

19434-64-1
Record name N-Chlorocaprolactam
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Record name 1-Chlorohexahydro-2H-azepin-2-one
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Record name 1-Chlorohexahydro-2H-azepin-2-one
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Record name 1-chlorohexahydro-2H-azepin-2-one
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Record name 1-CHLOROHEXAHYDRO-2H-AZEPIN-2-ONE
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Elucidation of Reaction Mechanisms Pertaining to 1 Chlorohexahydro 2h Azepin 2 One

Mechanistic Pathways of Chlorination and Halogen Exchange

The introduction and substitution of the chlorine atom on the nitrogen of the hexahydro-2H-azepin-2-one ring are governed by distinct mechanistic principles.

Radical-Mediated Chlorination Processes

The chlorination of the nitrogen atom in lactams can proceed through a radical-mediated pathway. This process is often initiated by light, which promotes the homolytic cleavage of the N-Cl bond in a suitable chlorine source. In a related context, sulfamate (B1201201) ester-derived nitrogen-centered radicals have been shown to mediate 1,6-hydrogen-atom transfer (HAT) processes to guide the chlorination of C(sp³)–H bonds. nih.gov This reaction proceeds via a light-initiated radical chain-propagation mechanism. nih.gov

A plausible mechanism for the N-chlorination of hexahydro-2H-azepin-2-one would involve the following steps:

Initiation: Homolytic cleavage of a chlorine source (e.g., Cl₂) by light or a radical initiator to generate chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts the hydrogen atom from the N-H bond of the lactam, forming a lactam radical and hydrogen chloride (HCl).

Termination: The lactam radical then reacts with another molecule of the chlorine source to yield 1-Chlorohexahydro-2H-azepin-2-one and a new chlorine radical, which continues the chain reaction.

This process is analogous to the radical-mediated chlorination directed by sulfamides, where sulfamidyl radicals engage in 1,6-hydrogen-atom transfer processes. rsc.org The efficiency of such reactions is often dependent on the light-initiated generation of radicals. nih.gov

Nucleophilic Substitution Mechanisms (SN1/SN2) within Halogenated Lactams

Halogenated lactams, such as this compound, can undergo nucleophilic substitution at the nitrogen-bound halogen. The mechanism of this substitution, whether SN1 or SN2, is influenced by the nature of the lactam, the nucleophile, and the reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the substrate, and the leaving group departs simultaneously. savemyexams.comyoutube.com In the context of an N-chloro lactam, a nucleophile would attack the chlorine atom, leading to the formation of a new bond and the displacement of the lactam anion. The rate of an SN2 reaction is dependent on the concentration of both the halogenated lactam and the nucleophile. savemyexams.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the heterolytic cleavage of the N-Cl bond to form a lactam cation and a chloride anion. savemyexams.comchemguide.co.uk The resulting cation is then rapidly attacked by a nucleophile. The rate of an SN1 reaction depends only on the concentration of the halogenated lactam. savemyexams.com Tertiary halogenoalkanes tend to favor the SN1 mechanism due to the stability of the resulting carbocation. chemguide.co.ukscience-revision.co.uk

For this compound, the specific pathway would be influenced by factors such as the stability of the potential N-cation and steric hindrance around the chlorine atom.

Ring-Opening Reactions of the Azepinone Moiety

The seven-membered ring of the azepinone structure is susceptible to ring-opening reactions through various catalytic methods.

Nucleophilic Ring Opening Mechanisms

The carbonyl group within the lactam ring is an electrophilic site that can be attacked by nucleophiles, leading to ring opening. This is particularly evident in N-acyl lactams, where the amide bond is weakened. researchgate.net In a similar fashion, the N-chloro substituent in this compound can influence the electrophilicity of the carbonyl carbon.

A general mechanism for nucleophilic ring opening involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the amide bond and opening of the ring. This process is observed in the reaction of imides with primary amines or other nucleophilic solvents, which can result in linear products from nucleophilic attack at the internal imide carbonyl. nih.gov

Lewis Acid-Catalyzed Ring Opening Processes

Lewis acids can catalyze the ring-opening of lactams by activating the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.govmdpi.com

Studies on α-aryl-lactams have shown that strong acids like triflic acid can mediate ring-opening to yield cinnamamides. rsc.org Similarly, a combination of Lewis and Brønsted acids has been used to catalyze the ring-opening and recyclization of N-aryl-β-lactams. nih.gov For this compound, a Lewis acid would likely coordinate to the carbonyl oxygen, facilitating attack by a nucleophile and subsequent ring cleavage. The reaction rate and efficiency can be influenced by the strength of the Lewis acid. ucdavis.edu

Transition Metal-Catalyzed Ring Opening (e.g., Rhodium, Nickel, Titanocene)

Transition metals are effective catalysts for the ring-opening of lactams, often under mild conditions.

Nickel-catalyzed transamidation has been successfully developed for the ring opening of N-acyl lactams of various ring sizes, including seven-membered rings. researchgate.netnih.gov The reaction typically involves a nickel catalyst, a ligand, and a reducing agent, and proceeds with a broad range of amines to yield ring-opened amides. researchgate.netnih.gov

Rhodium catalysts have been employed in the synthesis of azepine derivatives through intramolecular cycloaddition reactions. mdpi.com While direct ring-opening of this compound by rhodium is not extensively detailed, rhodium complexes are known to undergo oxidative addition with C-Cl bonds, suggesting a potential pathway for interaction with the N-Cl bond and subsequent ring manipulation. acs.org

Titanocene catalysts have been used for the radical ring opening of N-acylated aziridines. mdpi.com This process involves electron transfer from a titanocene(III) complex to the N-acylated aziridine (B145994), leading to radical formation and ring opening. mdpi.com A similar electron transfer mechanism could potentially be applied to N-chloro lactams like this compound to induce ring-opening.

Thermally Induced Ring Transformations

This compound undergoes a significant transformation when subjected to heat, leading to a rearrangement rather than decomposition, provided the conditions are controlled. This process involves the migration of the chlorine atom from the nitrogen to a carbon atom on the lactam ring.

Detailed Research Findings: Research has demonstrated that heating this compound to temperatures above 115°C initiates an auto-chlorination or rearrangement reaction. google.com In this transformation, the chlorine atom is transferred from the nitrogen atom to the alpha-carbon of the caprolactam ring, yielding α-chloro-ε-caprolactam. google.com The compound is stable up to approximately 100°C, but its oxidizing properties are rapidly lost at temperatures exceeding 115°C as the rearrangement occurs. google.com

The reaction is typically performed in the absence of a solvent, although an inert liquid diluent can be used. google.com The optimal temperature range for this thermal rearrangement is between 120°C and 130°C. google.com Higher temperatures, up to 150°C, can be employed, but they risk causing decomposition of the desired product. google.com The reaction is generally carried out for a duration of one to two hours to ensure completion. google.com This specific transformation highlights the thermal liability of the N-Cl bond and its ability to engage in intramolecular chlorine transfer.

ParameterValueReference
Reactant This compound google.com
Product α-Chloro-ε-caprolactam google.com
Reaction Type Thermal Rearrangement / Auto-chlorination google.com
Temperature Range >115°C to 150°C google.com
Preferred Temperature 120°C - 130°C google.com
Reaction Time 1 - 2 hours google.com
Solvent Can be effected in the absence of a solvent google.com

Rearrangement Reactions Involving the Azepinone Skeleton

The seven-membered azepinone ring, the core of this compound, is central to several important rearrangement reactions. These reactions are fundamental to both the synthesis and the functionalization of this class of compounds.

The most prominent reaction for the formation of the parent ε-caprolactam skeleton is the Beckmann rearrangement . acs.orgwikipedia.org This acid-catalyzed reaction transforms cyclohexanone (B45756) oxime into ε-caprolactam, which is the precursor for N-chlorination. wikipedia.org The process involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, leading to the formation of the seven-membered lactam ring. wikipedia.org While this is a foundational synthesis, other rearrangements directly involve the lactam ring itself.

Another classical method that can produce the caprolactam ring is the Schmidt reaction , which involves reacting cyclohexanone with hydrazoic acid. wikipedia.org

More recent studies have explored other types of skeletal rearrangements. For instance, amide structures can undergo rearrangements through the cleavage of the C-N bond. nih.gov One such example demonstrated the isomerization of an N-vinyl-γ-lactam into an azepin-4-one derivative via a proposed diradical intermediate, showcasing a ring expansion pathway. nih.gov

Furthermore, photochemical conditions can induce novel rearrangements. The photolysis of N-chlorolactams has been shown to cause a ring contraction, providing a route to different N-heterocycles. geneseo.edu This reaction proceeds through a concerted mechanism where the stereochemistry of the migrating carbon is conserved. geneseo.edu For a substituted N-chloro-ε-caprolactam, this could potentially lead to a substituted pyrrolidine (B122466) derivative.

Regio- and Stereoselectivity in Azepinone Transformations

The principles of regio- and stereoselectivity are critical in understanding the outcomes of reactions involving the azepinone framework. These factors determine which isomers are formed when multiple reaction sites or spatial arrangements are possible.

Regioselectivity: The thermal rearrangement of this compound is a highly regioselective process. The chlorine atom migrates specifically to the α-carbon (the carbon adjacent to the carbonyl group), forming α-chloro-ε-caprolactam. google.com This indicates a strong preference for one constitutional isomer over other possibilities (e.g., β- or γ-chloro-ε-caprolactam). The mechanism likely involves a transition state where the α-position is electronically favored for the chlorine transfer.

In other systems, such as the reaction of α-lactams with nucleophiles, regioselectivity is dictated by the site of initial protonation. nih.gov Protonation on the amide oxygen leads to nucleophilic attack at the acyl carbon (C-2), whereas protonation on the nitrogen directs the nucleophile to the C-3 carbon. nih.gov While this compound is a larger lactam, these principles of activating the amide bond can influence the regiochemical outcome of its reactions.

Stereoselectivity: Stereoselectivity, the preferential formation of one stereoisomer, is also a key feature of azepinone reactions. A notable example is the photochemical ring contraction of N-chlorolactams. geneseo.edu Research has shown that the stereochemistry at the migrating carbon atom is conserved in the final product. geneseo.edu This implies a concerted mechanism where the bond-breaking and bond-forming events occur simultaneously, without the formation of an intermediate that would allow for loss of stereochemical information. libretexts.org

In reactions where a new chiral center is formed from an achiral starting material, the product is typically a racemic mixture of both enantiomers, unless a chiral catalyst or reagent is used. libretexts.org However, when a reaction occurs at an existing chiral center, the outcome can be either retention of configuration, inversion of configuration (as seen in SN2 reactions), or racemization if a planar intermediate (like a carbocation in an SN1 reaction) is formed. libretexts.org The conservation of stereochemistry in the photochemical rearrangement of N-chlorolactams points away from a mechanism involving a free radical or carbocation intermediate that would scramble the stereocenter. geneseo.edu

Spectroscopic Characterization and Structural Elucidation of 1 Chlorohexahydro 2h Azepin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 1-Chlorohexahydro-2H-azepin-2-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the seven-membered ring. The presence of the electron-withdrawing chlorine atom on the nitrogen atom significantly influences the chemical shifts of the adjacent methylene (B1212753) protons (H-6). These protons are anticipated to be deshielded and appear at a lower field compared to those in the parent ε-caprolactam.

The chemical shifts of the other methylene groups (H-3, H-4, H-5) would likely appear as complex multiplets in the typical aliphatic region. The protons on C-2, adjacent to the carbonyl group, are also expected to be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects and data from analogous compounds.)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (α to C=O)2.5 - 2.8Multiplet
H-3, H-4, H-51.5 - 2.0Multiplet
H-6 (α to N-Cl)3.5 - 3.8Multiplet

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom bonded to the nitrogen (C-6) will also be significantly deshielded due to the electronegative chlorine atom. The remaining methylene carbons (C-2, C-3, C-4, C-5) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects and data from analogous compounds.)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)175 - 180
C-6 (α to N-Cl)50 - 60
C-2 (α to C=O)35 - 45
C-3, C-4, C-525 - 35

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the most prominent absorption band would be that of the carbonyl (C=O) stretching of the lactam ring. This peak is expected to appear in the region of 1650-1700 cm⁻¹. The presence of the N-Cl bond would also give rise to a characteristic absorption, although it might be weaker and in a more complex region of the spectrum. The C-H stretching vibrations of the methylene groups will be observed in the typical range of 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
C=O (Amide)Stretching1650 - 1700
C-H (Aliphatic)Stretching2850 - 3000
N-ClStretching700 - 800

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 147.6 g/mol ). fda.gov A key feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two mass units with a relative intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion under electron impact would likely involve the loss of the chlorine atom, leading to a significant fragment at [M-Cl]⁺. Other common fragmentation pathways for lactams include the cleavage of the ring, which can provide further structural information. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

Fragmentm/z ValueInterpretation
[C₆H₁₀³⁵ClNO]⁺147Molecular Ion (³⁵Cl)
[C₆H₁₀³⁷ClNO]⁺149Molecular Ion (³⁷Cl)
[C₆H₁₀NO]⁺112Loss of Cl
[C₅H₁₀]⁺70Ring Fragmentation

X-ray Crystallography for Solid-State Structural Determination of Analogues

While a crystal structure for this compound itself is not readily found in the literature, X-ray crystallography studies on analogous substituted ε-caprolactams provide valuable insights into the expected solid-state conformation. rsc.orgrsc.org These studies have shown that the seven-membered ring of ε-caprolactam derivatives typically adopts a chair-like conformation. rsc.orgrsc.org

In such a conformation, the amide group (–CO–N–) is generally planar. rsc.org The substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation is influenced by steric and electronic factors. For this compound, it is predicted that the seven-membered ring would also adopt a chair conformation. The precise geometry and bond angles, particularly around the N-Cl bond, would be definitively determined by a single-crystal X-ray diffraction analysis. Such an analysis would provide the most accurate and detailed three-dimensional model of the molecule in the solid state.

Computational and Theoretical Investigations of 1 Chlorohexahydro 2h Azepin 2 One and Azepinone Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of N-chloro-lactams. Due to the challenges in sourcing direct computational studies on 1-Chlorohexahydro-2H-azepin-2-one, data from analogous systems, particularly N-chloroamides and specifically N-(phenyl)-2,2-dichloroacetamide, are often used to infer its behavior. These models provide a robust theoretical framework for understanding the electronic environment and reactivity of the N-Cl bond within a lactam ring.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

For N-chloroamides, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to obtain an optimized molecular structure. These calculations reveal the degree of pyramidalization at the nitrogen atom and the key geometric features of the amide group. For instance, in a representative N-chloroanilide, the nitrogen atom can exhibit significant trigonal distortion, which influences the molecule's stability and reactivity. rsc.org

Table 1: Representative Calculated Geometric Parameters for N-Chloroamide Systems

Parameter Typical Value
N-Cl Bond Length ~1.75 Å
N-C(O) Bond Length ~1.40 Å
C=O Bond Length ~1.22 Å
N-C(O)-C Angle ~115°
Cl-N-C(O) Angle ~112°

Note: These are typical values from DFT calculations on model N-chloroamide systems and serve as an approximation for this compound.

The electronic structure is further elucidated by examining the distribution of electron density and the nature of the chemical bonds, which are critical for understanding the molecule's reactivity.

Computational modeling is a vital tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, thereby elucidating reaction mechanisms. For N-chloroamides, computational studies can explore reactions such as halogen transfer, rearrangements, and cyclizations. rsc.orgworktribe.com

The reactivity of N-chloroamides often involves the N-Cl bond. Computational models can predict whether the bond will cleave homolytically to form a nitrogen-centered radical and a chlorine atom, or heterolytically. The nature of the substituents and the reaction conditions, including the solvent, play a crucial role in determining the preferred pathway. For example, in the presence of a weak base, N-benzyloxy-α-haloamides have been computationally shown to form an aza-oxyallyl cationic intermediate, which can then participate in cycloaddition reactions. worktribe.com The study of such pathways for this compound would be critical in understanding its synthetic applications, such as in chlorination reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In N-chloroamides, the HOMO is typically a π-type orbital located on the amide group and the aromatic ring (if present), while the LUMO is often a σ*-antibonding orbital associated with the N-Cl bond. This suggests that the molecule can act as an electrophile, with nucleophilic attack occurring at the chlorine atom, leading to the cleavage of the N-Cl bond.

Table 2: Representative Frontier Molecular Orbital Energies for a Model Dichloroacetamide Derivative

Orbital Energy (eV)
HOMO -7.5
LUMO -1.0
HOMO-LUMO Gap 6.5 eV

Source: Adapted from computational studies on N-(chlorophenyl)-2,2-dichloroacetamide. researchgate.net These values provide an estimate for the electronic properties of similar structures.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, global hardness, and electrophilicity index, which further quantify the molecule's reactive tendencies. researchgate.net

The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, MEPS analysis would likely show a region of negative potential around the carbonyl oxygen atom, making it a site for protonation or coordination to Lewis acids. A region of positive potential would be expected on the chlorine atom, confirming its electrophilic character and susceptibility to nucleophilic attack. researchgate.net This is consistent with the known reactivity of N-chloroamides as halogenating agents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify charge distribution, hybridization, and the extent of electron delocalization through hyperconjugative interactions. The stabilization energies associated with these interactions provide insight into the molecule's stability. researchgate.net

Conformational Analysis and Energetics of Azepinone Rings

The seven-membered azepinone ring, the core structure of this compound, can adopt several conformations. The parent compound, ε-caprolactam, has been studied computationally to determine the relative energies of its conformers. The most stable conformation is typically found to be a chair form. rsc.org

The inversion of the chair conformation proceeds through higher-energy transition states, and the energy barrier for this process has been calculated. For ε-caprolactam, the free energy of activation for chair inversion is approximately 10.5 kcal/mol, which is in good agreement with experimental data. rsc.org The introduction of a chlorine atom on the nitrogen would be expected to influence the conformational landscape. The bulky and electronegative chlorine atom could alter the relative energies of the different conformers and potentially affect the barrier to ring inversion. A detailed computational study of this compound would be necessary to quantify these effects, but it is reasonable to assume that the fundamental chair-like and boat-like conformations of the seven-membered ring would still be relevant.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)researchgate.net

The non-covalent interactions of this compound, specifically hydrogen and halogen bonding, are critical in determining its solid-state structure, reactivity, and interactions with other molecules. Although detailed experimental and computational studies exclusively on this compound are limited, valuable insights can be drawn from computational investigations of its parent compound, ε-caprolactam, and other relevant N-chloro systems. These studies provide a robust theoretical framework for understanding the intermolecular forces at play.

Hydrogen Bonding

The azepinone ring in this compound contains a carbonyl group (C=O) which can act as a hydrogen bond acceptor. The parent molecule, ε-caprolactam, readily forms hydrogen-bonded dimers in the solid state and in solution. nih.gov Computational studies on the ε-caprolactam dimer, using density functional theory (DFT), provide quantitative data on the strength and geometry of these interactions.

In a quantum-chemical study of the ε-caprolactam dimer, the hydrogen bonding enthalpy was calculated to be -5.93 kcal/mol for each hydrogen bond in the gas phase. nih.gov This indicates a moderately strong hydrogen bond. The formation of the dimer leads to noticeable changes in the bond lengths of the participating functional groups, as summarized in the table below.

Table 1: Calculated Bond Length Changes in ε-Caprolactam Dimerization nih.gov
BondMonomer Bond Length (Å)Dimer Bond Length (Å)Change (Å)
N-H1.0121.029+0.017
C=O1.2301.246+0.016
C-N1.3691.350-0.019

The elongation of the N-H and C=O bonds, along with the shortening of the C-N bond, are characteristic electronic effects of hydrogen bond formation in amides. nih.gov Although the N-H bond of the amide group in this compound is replaced by an N-Cl bond, the carbonyl oxygen retains its ability to act as a hydrogen bond acceptor, allowing it to form intermolecular hydrogen bonds with suitable donor molecules.

Halogen Bonding

The presence of a chlorine atom attached to the nitrogen atom introduces the possibility of halogen bonding. The chlorine atom in an N-Cl bond can possess a region of positive electrostatic potential, known as a σ-hole, along the extension of the N-Cl bond. This σ-hole can interact favorably with an electron-rich site, such as a Lewis base.

Computational studies on N-chlorosuccinimide (SimCl), a molecule with a similar N-Cl functional group within an imide ring, provide insight into the nature of these halogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful tool to characterize such non-covalent interactions by analyzing the electron density topology.

In a computational study of the halogen-bonded complex between N-chlorosuccinimide and an iodide anion (SimCl∙I⁻), the nature of the Cl···I halogen bond was characterized. The electron density (ρ) and the energy density (H) at the bond critical point (BCP) between the interacting atoms provide quantitative measures of the interaction strength and nature.

Table 2: QTAIM Parameters for the Halogen Bond in a N-Chlorosuccinimide Complex
InteractionElectron Density at BCP (ρ) (a.u.)Energy Density at BCP (H) (a.u.)Nature of Interaction
Cl···I in SimCl∙I⁻~0.01Small and positiveModerately strong, electrostatically driven

The small, positive value of the energy density is characteristic of closed-shell interactions, which are typical for non-covalent bonds like halogen and hydrogen bonds. These findings suggest that the chlorine atom in this compound is capable of acting as a halogen bond donor, facilitating the formation of supramolecular assemblies. Computational analysis has shown that such halogen bonding can significantly lower the dissociation energy of the N-Cl bond, which has implications for the reactivity of N-chloro compounds.

Synthetic Applications and Chemical Transformations of 1 Chlorohexahydro 2h Azepin 2 One

1-Chlorohexahydro-2H-azepin-2-one as a Versatile Synthetic Intermediate

This compound, also known as N-chloro-ε-caprolactam, serves as a valuable precursor for the synthesis of various nitrogen-containing compounds. The presence of the N-Cl bond activates the lactam for a range of chemical transformations that are not readily achievable with the parent ε-caprolactam. This reactivity allows for the introduction of diverse functionalities onto the azepinone scaffold, making it a key intermediate in the synthesis of substituted lactams, amino acids, and heterocyclic systems.

The utility of N-chloro-ε-caprolactam as a synthetic intermediate stems from its ability to act as both an electrophile and a radical precursor. The polarized N-Cl bond allows for nucleophilic attack at the nitrogen or chlorine atom, while homolytic cleavage of this bond under photochemical or thermal conditions generates a reactive nitrogen-centered radical. This dual reactivity profile opens up numerous avenues for synthetic exploration.

Derivatization and Functionalization Strategies based on the Chlorinated Azepinone Scaffold

The chlorinated azepinone scaffold of this compound provides a platform for a variety of derivatization and functionalization reactions. These transformations primarily target the nitrogen atom and the α-carbon position of the lactam ring, leading to a wide range of substituted azepinones.

Nucleophilic substitution reactions at the nitrogen atom, following the displacement of the chloride, are a common strategy for introducing new functional groups. However, the inherent reactivity of the N-Cl bond often leads to more complex transformations.

A significant area of research has been the α-functionalization of the azepinone ring. While direct deprotonation and subsequent alkylation of N-chloro-ε-caprolactam can be challenging, alternative strategies have been developed. For instance, the selective synthesis of acylated caprolactams has been achieved through a sequential Michael addition and palladium-catalyzed α-arylation of ketones, demonstrating a method for introducing substituents at the α-position. rsc.org

Below is a table summarizing some reported functionalization strategies for related lactam systems, which could be conceptually applied to this compound.

Reaction TypeReagents and ConditionsProduct TypeReference
α-ArylationKetones, Palladium CatalystAcylated Caprolactams rsc.org
Dieckmann CyclizationN-Boc protected caprolactam enolateBicyclic oxo-γ-lactam rsc.org

Ring-Opening and Recyclization Pathways to Diverse Chemical Structures

The seven-membered ring of this compound can undergo various ring-opening and recyclization reactions, providing access to a diverse range of acyclic and heterocyclic structures. These transformations are often initiated by the unique reactivity of the N-Cl bond.

Under acidic conditions, the hydrolysis of the amide bond in the parent ε-caprolactam leads to the formation of ε-aminocaproic acid. researchgate.net While specific studies on the hydrolysis of the N-chloro derivative are limited, it is expected to follow a similar pathway, potentially yielding N-chloro-ε-aminocaproic acid, a precursor to various amino acid derivatives.

More complex transformations involving the N-Cl bond can lead to significant skeletal rearrangements. Photochemical reactions of N-chlorolactams have been shown to induce ring contractions, offering a route to N-heterocycles. nih.gov For instance, the photolysis of N-chlorolactams can lead to the formation of their corresponding ring-contracted N-heterocycles, with the stereochemistry at the migrating carbon being conserved. nih.gov

Furthermore, radical-mediated reactions initiated by the homolytic cleavage of the N-Cl bond can lead to transannular cyclizations. The Hofmann-Löffler-Freytag reaction, for example, can be applied to N-chlorinated macrocyclic lactams to generate bicyclic structures. nih.govirb.hr This strategy involves the formation of a nitrogen-centered radical which then abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that subsequently cyclizes. High-yield peroxide-initiated and photochemical conversion of N-chloroazacyclooctanone and N-chloroazacyclononanone to bicyclic lactams have been reported. researchgate.net

The table below illustrates potential ring transformation pathways.

Reaction TypeKey ConditionsResulting StructureReference
HydrolysisAcidic conditionsε-Aminocaproic acid derivatives researchgate.net
Photochemical RearrangementPhotolysisRing-contracted N-heterocycles nih.gov
Hofmann-Löffler-Freytag ReactionLight or radical initiatorBicyclic lactams nih.govirb.hrresearchgate.net

Stereoselective Transformations for Accessing Chiral Azepinone Derivatives

The development of stereoselective transformations involving this compound is crucial for the synthesis of enantiomerically pure azepinone derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis. While the parent this compound is achiral, stereocenters can be introduced through various synthetic strategies.

One approach involves the stereoselective α-functionalization of the lactam ring. Although direct enantioselective α-alkylation of N-chloro-ε-caprolactam is not well-documented, methods developed for other lactam systems could be adapted. For instance, the use of chiral auxiliaries on the lactam nitrogen has been shown to direct the stereoselective alkylation of γ-lactams.

A recent study has demonstrated a photocatalytic strategy for the direct stereoselective introduction of lactam rings onto other molecules via nitrogen radicals, a concept that could potentially be extended to reactions involving N-chloro-ε-caprolactam. unimi.it

The table below summarizes some stereoselective methods that could be conceptually relevant for the synthesis of chiral azepinone derivatives.

MethodKey FeatureOutcomePotential Relevance
Chiral Auxiliary ControlUse of a chiral auxiliary on the lactam nitrogenDiastereoselective α-alkylationSynthesis of α-substituted chiral azepinones
Photocatalytic Radical AdditionGeneration of nitrogen-centered radicals from N-aminopyridinium saltsStereoselective α-functionalization of aldehydesPotential for stereoselective addition of the azepinone moiety

Integration into Complex Multistep Organic Synthesis

The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the multistep synthesis of complex organic molecules, including natural products and their analogues. The ability to introduce functionality and manipulate the ring structure allows for the construction of intricate molecular architectures.

Chiral lactams, which can be accessed from precursors like this compound, are key building blocks in the enantioselective synthesis of structurally diverse indole (B1671886) alkaloids. thieme-connect.de The functionalized piperidine (B6355638) core, which can be derived from the azepinone ring, is a common motif in many of these natural products.

While specific examples detailing the direct use of this compound in the total synthesis of a complex natural product are not prevalent in the literature, its potential is evident from the synthetic utility of related N-chlorolactams and functionalized caprolactams. The development of new synthetic methods involving this compound will likely expand its application in the future.

Future Directions in Research on 1 Chlorohexahydro 2h Azepin 2 One

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 1-Chlorohexahydro-2H-azepin-2-one typically involves the chlorination of ε-caprolactam. google.com While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols. A key area of development is the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can be crucial for handling potentially unstable intermediates and improving reaction safety and yield. acsgcipr.org The use of microfluidic systems, in particular, can mitigate hazards associated with exothermic reactions and allow for safer, automated production. nih.gov

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic methods. This includes exploring the use of environmentally benign solvents to replace traditional chlorinated solvents like carbon tetrachloride. nih.gov Research into alternative chlorinating agents that are safer and produce less hazardous waste is another promising direction. The development of catalytic methods, potentially using transition metals or organocatalysts, could lower the energy requirements for synthesis and improve atom economy, aligning with the broader push for sustainable chemical manufacturing. chemistryworld.com The synthesis of ε-caprolactam itself is also a target for greener processes, with routes starting from caprolactone (B156226) in supercritical water being explored. researchgate.net

Advanced Mechanistic Studies using Modern Analytical Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. The thermal rearrangement of the N-chloro isomer to the α-chloro isomer is a known transformation, but the precise mechanism, including the nature of any intermediates or transition states, warrants further investigation. google.com

Modern analytical techniques are expected to play a pivotal role in these mechanistic studies. Advanced mass spectrometry methods, including high-resolution mass spectrometry (HRMS), can be used to detect and characterize transient intermediates and reaction products. wur.nl In-situ spectroscopic techniques, such as process IR and NMR spectroscopy, can monitor reaction progress in real-time, providing kinetic data and insights into the structural changes occurring during a reaction. Isotope labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes, can be employed to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. wur.nl These advanced studies will allow for a more complete picture of the factors controlling the reactivity and stability of the compound.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and reactivity prediction. For this compound, these computational tools hold significant promise. ML models can be trained on existing datasets of lactam reactivity to predict the behavior of N-chloro-ε-caprolactam under various conditions.

For example, a predictive model has been successfully developed to forecast the reactivity of N-heteroaryl lactams with thiols, using parameters like electron affinity. nih.gov A similar approach could be applied to this compound to predict its reactivity with a wide range of nucleophiles or substrates. This would enable researchers to rapidly screen for promising new reactions in silico, saving significant time and resources in the lab. Furthermore, AI could be used to design novel synthetic routes by identifying non-obvious reaction pathways or optimizing reaction conditions for yield and selectivity.

Uncovering New Reactivity Patterns and Transformation Pathways

Beyond its known conversion to α-chloro-ε-caprolactam, this compound possesses a reactive N-Cl bond that suggests a wealth of unexplored chemical transformations. google.com The "active chlorine" content indicates its potential as an oxidizing agent, a property that could be harnessed in various synthetic applications. google.com

Future research will likely focus on systematically exploring its reactions with a diverse array of substrates. This could include:

Reactions with Nucleophiles: Investigating its reactivity with a broader range of carbon, nitrogen, oxygen, and sulfur nucleophiles to synthesize novel functionalized caprolactams.

Radical Reactions: Exploring the homolytic cleavage of the N-Cl bond, initiated by light or a radical initiator, to generate nitrogen-centered radicals. These reactive intermediates could participate in various bond-forming reactions, such as intermolecular or intramolecular C-H amination.

Cycloaddition Reactions: Investigating its potential as a partner in cycloaddition reactions, leveraging the reactivity of the lactam ring system.

Rearrangement Reactions: Beyond the known thermal rearrangement, exploring other potential catalyzed or uncatalyzed rearrangements to access different isomers or ring systems.

Uncovering these new reactivity patterns will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of N-halo lactam chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.